molecular formula C12H16O4 B1322976 Tert-butyl 2-(4-hydroxyphenoxy)acetate CAS No. 42806-92-8

Tert-butyl 2-(4-hydroxyphenoxy)acetate

Cat. No. B1322976
CAS RN: 42806-92-8
M. Wt: 224.25 g/mol
InChI Key: YYDLJZGSVBZPSF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxyphenoxy)acetate is a chemical compound that is related to various tert-butylphenol derivatives. These derivatives are known for their antioxidant properties and are often used in the synthesis of polymers and other complex organic molecules. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of tert-butylphenol derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. For instance, the synthesis of a novel diamine derivative from 2-tert-butylaniline and 4,4'-oxydiphenol involves iodination, acetyl protection, coupling reaction, and deacetylation . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of tert-butylphenol derivatives is characterized by the presence of tert-butyl groups which can create steric hindrance and influence the overall geometry of the molecule. X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl acetate, which forms infinite chains in the crystal via hydrogen bonds . The presence of tert-butyl groups can also create hydrophobic pockets in the molecular structure, as seen in the synthesis and characterization of titanium complexes .

Chemical Reactions Analysis

Tert-butylphenol derivatives undergo various chemical reactions, including oxidation and polymerization. The electrochemical oxidation of tert-butylphenol derivatives can lead to the formation of phenoxy radicals, phenoxonium ions, and various oxidation products . The photodegradation of 4-tert-butylphenol, a related compound, involves the formation of by-products such as 4-tert-butylcatechol and hydroquinone . In the context of polymerization, tert-butylphenol derivatives can act as retardants, influencing the kinetics and molecular weight of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives are influenced by the presence of tert-butyl groups and other substituents. These compounds often exhibit enhanced solubility in organic solvents and can form transparent, tough, and flexible films . They also display thermal stability and have high glass transition temperatures, which are desirable properties for materials used in high-temperature applications. The incorporation of tert-butyl groups into the backbone of polyimides, for example, endows them with excellent solubility and transparency .

Scientific Research Applications

Oxidation Processes

Research indicates various tert-butylphenol compounds undergo oxidation processes under specific conditions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol in the presence of hydrogen peroxide and heteropolyacids was studied, highlighting its potential in chemical transformations (Shimizu et al., 1990).

Antioxidant Activities

The H-atom donating activities of various tert-butylphenol compounds, such as 2,6-di-tert-butyl-4-methylphenol and others, have been measured, showing their significant role as antioxidants in different solvents (Barclay et al., 1999).

Electrochemical Studies

Electrochemical oxidation of tert-butylphenols has been investigated, providing insights into their reactivity and potential applications in electrochemical systems (Richards et al., 1975).

Applications in Lubricant Oils

Tert-butylphenol antioxidants are key in maintaining the quality of lubricant oils. A study presented a method for determining antioxidants, including various tert-butylphenols, in new and used lubricant oil samples, emphasizing their importance in industrial applications(del Nogal Sánchez et al., 2010).

Synthesis of Related Compounds

The synthesis of compounds like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, which shares structural similarities with tert-butyl 2-(4-hydroxyphenoxy)acetate, has been explored. This provides a framework for understanding the synthetic pathways and potential modifications of tert-butylphenol derivatives (Yi, 2003).

Metabolism in Biological Systems

Studies on the metabolism of related tert-butylphenol compounds, such as 2, 6-Di-tert-butyl-p-cresol, in biological systems like rabbits have been conducted. This research offers insights into how these compounds might behave in more complex biological environments (Aoki, 1962).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

properties

IUPAC Name

tert-butyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDLJZGSVBZPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630957
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-hydroxyphenoxy)acetate

CAS RN

42806-92-8
Record name tert-Butyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NP Pitcher, JR Harjani, Y Zhao, J Jin, DR Knight… - ACS …, 2022 - ACS Publications
Colonization of the gastrointestinal (GI) tract with pathogenic bacteria is an important risk factor for the development of certain potentially severe and life-threatening healthcare-…
Number of citations: 3 pubs.acs.org

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